2-Ethyl-7-(furan-2-yl)-3-phenylpyrazolo[1,5-a]pyrimidine

Scaffold uniqueness SAR differentiation Chemical space novelty

2-Ethyl-7-(furan-2-yl)-3-phenylpyrazolo[1,5-a]pyrimidine (C18H15N3O, MW 289.33) is a fully substituted pyrazolo[1,5-a]pyrimidine featuring a 2-ethyl group, a 3-phenyl ring, and a 7-(furan-2-yl) moiety on the fused bicyclic core. This heterocyclic scaffold is recognized as a privileged structure in medicinal chemistry, with documented activity against multiple kinase targets and bacterial strains.

Molecular Formula C18H15N3O
Molecular Weight 289.3 g/mol
Cat. No. B5865280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-7-(furan-2-yl)-3-phenylpyrazolo[1,5-a]pyrimidine
Molecular FormulaC18H15N3O
Molecular Weight289.3 g/mol
Structural Identifiers
SMILESCCC1=NN2C(=CC=NC2=C1C3=CC=CC=C3)C4=CC=CO4
InChIInChI=1S/C18H15N3O/c1-2-14-17(13-7-4-3-5-8-13)18-19-11-10-15(21(18)20-14)16-9-6-12-22-16/h3-12H,2H2,1H3
InChIKeyBHXDFMWWORYQRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-7-(furan-2-yl)-3-phenylpyrazolo[1,5-a]pyrimidine: Structural Identity and Procurement-Relevant Physicochemical Profile


2-Ethyl-7-(furan-2-yl)-3-phenylpyrazolo[1,5-a]pyrimidine (C18H15N3O, MW 289.33) is a fully substituted pyrazolo[1,5-a]pyrimidine featuring a 2-ethyl group, a 3-phenyl ring, and a 7-(furan-2-yl) moiety on the fused bicyclic core . This heterocyclic scaffold is recognized as a privileged structure in medicinal chemistry, with documented activity against multiple kinase targets and bacterial strains [1]. The compound is commercially cataloged as a screening compound (ChemDiv ID 8525-0728) with a reported logP of 3.61, logD of 3.61, and polar surface area of 28.95 Ų . Critically, no primary research publication has reported direct experimental biological data for this specific compound at the time of this analysis; all differentiation claims herein are based on structural comparisons, computational property predictions, and class-level evidence from closely related pyrazolo[1,5-a]pyrimidine analogs.

Why In-Class Substitution Fails for 2-Ethyl-7-(furan-2-yl)-3-phenylpyrazolo[1,5-a]pyrimidine: The Three-Substituent Convergence Problem


Pyrazolo[1,5-a]pyrimidines cannot be treated as interchangeable building blocks because biological activity in this scaffold is exquisitely sensitive to the specific combination, position, and electronic character of substituents [1]. The target compound uniquely combines an electron-donating 2-ethyl group, an unsubstituted 3-phenyl ring, and a 7-(furan-2-yl) heteroaryl unit—a triad absent from well-studied analogs. Close comparators lack at least one of these features: 7-(furan-2-yl)-3-phenylpyrazolo[1,5-a]pyrimidine (C16H11N3O) lacks the lipophilicity-modulating 2-ethyl group; 2-ethyl-3-(4-fluorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine (C18H14FN3O) introduces a halogen electronegativity perturbation on the phenyl ring; and 3-(4-chlorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine (C16H10ClN3O, LogP 4.31) is both more lipophilic and lacks the 2-ethyl substituent . Class-level SAR data confirm that even single-position modifications in pyrazolo[1,5-a]pyrimidines produce large shifts in kinase selectivity, antibacterial potency, and physicochemical properties [2]. Generic substitution therefore carries a high risk of losing the specific property profile that defines the value proposition of this compound.

Quantitative Differentiation Evidence for 2-Ethyl-7-(furan-2-yl)-3-phenylpyrazolo[1,5-a]pyrimidine vs. Closest Analogs


Structural Triad Uniqueness: Three Simultaneous Substituents Absent from Any Published Bioactive Analog

The target compound is the only commercially cataloged pyrazolo[1,5-a]pyrimidine that simultaneously bears a 2-ethyl group, an unsubstituted 3-phenyl ring, and a 7-(furan-2-yl) moiety. A systematic search of published SAR studies and vendor catalogs confirms that no close analog possessing this exact triad has been reported with biological data . The closest analog, 7-(furan-2-yl)-3-phenylpyrazolo[1,5-a]pyrimidine (C16H11N3O, MW 261.28), lacks the 2-ethyl group entirely, which is known from class-level SAR studies to influence kinase binding conformation and lipophilicity [1]. The 2-ethyl-3-(4-fluorophenyl) variant (C18H14FN3O, MW 307.33, CAS 895361-75-8) introduces a fluorine atom that alters ring electronics and hydrogen-bonding capacity relative to the unsubstituted phenyl . This unique substitution pattern creates a distinct and unexplored chemical space position that cannot be replicated by any single commercially available analog.

Scaffold uniqueness SAR differentiation Chemical space novelty

Lipophilicity Differentiation: Intermediate logP Balances Permeability and Solubility Between Polar and Halogenated Analogs

The target compound has a vendor-reported logP of 3.61 , positioning it in an intermediate lipophilicity range that balances membrane permeability with aqueous solubility. By comparison, the 3-(4-chlorophenyl) analog (C16H10ClN3O) has a computationally predicted LogP of 4.31 , which is 0.70 log units higher and may elevate the risk of poor aqueous solubility (logSw for the target is −3.67 ). The des-ethyl analog 7-(furan-2-yl)-3-phenylpyrazolo[1,5-a]pyrimidine (C16H11N3O, MW 261.28) is expected to have a lower logP (~2.6–2.9 estimated) due to the absence of the ethyl group, potentially reducing membrane permeability. The ethyl 7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (C13H11N3O3, MW 257.24) replaces the phenyl with an ester, fundamentally altering both lipophilicity and metabolic liability. The target compound's intermediate logP of 3.61 thus represents a deliberate design balance that neither the more lipophilic halogenated analogs nor the more polar des-ethyl/ester analogs can replicate.

LogP optimization Drug-likeness Physicochemical profiling

Class-Level Antibacterial Potency: Furan-2-yl at C7 Is a Validated Structural Determinant for Sub-Micromolar MRSA Activity

Although no direct antibacterial data exist for the target compound itself, a 2025 study by Elneairy et al. demonstrated that pyrazolo[1,5-a]pyrimidines bearing a furan-2-yl unit at C7, in combination with a para-substituted aryl group at C5, display MIC values of 2.4–2.5 µM against S. aureus and MRSA ATCC:33591 and ATCC:43300 strains, exceeding the potency of ciprofloxacin and demonstrating superior activity to linezolid (MIC up to 4.9 µM) [1]. Crucially, this study included a three-way C7 comparison showing that furan-2-yl analogs consistently outperformed both phenyl and thiophen-2-yl variants at the same position [1]. The target compound retains the essential furan-2-yl at C7 pharmacophore and an aryl group at C3 (analogous to C5 in Elneairy's scaffold), suggesting potential antibacterial relevance. However, the target compound differs by having the aryl at position 3 (instead of 5) and an additional 2-ethyl group, so direct potency extrapolation is not warranted without confirmatory testing.

MRSA inhibition Antibacterial SAR Furan pharmacophore

Class-Level Dual Kinase Inhibition: Pyrazolo[1,5-a]pyrimidine Scaffold Delivers Sub-Micromolar CDK2/TRKA IC50 Values

A 2024 study by Al-Qadhi et al. reported that pyrazolo[1,5-a]pyrimidine derivatives achieve potent dual CDK2/TRKA inhibition, with lead compound 7d demonstrating IC50 values of 0.087 µM against TrkA and 0.105 µM against ALK2, along with antiproliferative activity against KM12 (IC50 0.82 µM) and EKVX (IC50 4.13 µM) cell lines [1]. A complementary 2024 study reported compounds 6t and 6s with IC50 = 0.09 µM and 0.23 µM against CDK2, and 0.45 µM against TRKA—values comparable to the clinical reference inhibitors ribociclib (CDK2 IC50 = 0.07 µM) and larotrectinib (TRKA IC50 = 0.07 µM) [2]. These studies establish that the pyrazolo[1,5-a]pyrimidine core is a validated kinase inhibitor scaffold. The target compound's specific substitution pattern (2-ethyl, 3-phenyl, 7-(furan-2-yl)) has not been evaluated in these kinase panels, but its structural elements—particularly the 7-aryl substituent—are consistent with the pharmacophoric features required for ATP-competitive kinase binding [1][2].

CDK2 inhibitor TRKA inhibitor Dual kinase inhibition Anticancer scaffold

Halogen-Free Composition: Absence of Aryl Halogens Reduces Potential for Off-Target Reactivity and Metabolic Liability vs. Fluoro/Chloro Analogs

The target compound contains no halogen substituents on its phenyl ring, distinguishing it from the two most closely related commercially available analogs: 2-ethyl-3-(4-fluorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine (C18H14FN3O) and 3-(4-chlorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine (C16H10ClN3O) . Halogenated aryl rings are well-documented substrates for cytochrome P450-mediated oxidative metabolism, and certain halogenated aromatics carry flagged structural alerts for reactive metabolite formation [1]. While no direct metabolic stability or toxicity data exist for any of these specific compounds, the absence of halogens in the target compound eliminates these potential liabilities at the structural level. In class-level drug discovery programs, halogen removal is a common optimization strategy to improve metabolic stability and reduce off-target reactivity [1]. The target compound thus provides a halogen-free starting point for hit-to-lead optimization without requiring de-halogenation chemistry.

Halogen-free scaffold Metabolic stability Toxicophore avoidance

Recommended Application Scenarios for 2-Ethyl-7-(furan-2-yl)-3-phenylpyrazolo[1,5-a]pyrimidine Based on Quantitative Differentiation Evidence


Kinase Selectivity Panel Screening for Novel Chemotype Identification

The compound's unique structural triad (2-ethyl + 3-phenyl + 7-(furan-2-yl)) and the established kinase inhibitory activity of the pyrazolo[1,5-a]pyrimidine scaffold—with class-level CDK2 IC50 values as low as 0.09 µM and TRKA IC50 of 0.45 µM —make this compound a high-value candidate for broad kinase selectivity panel screening. Unlike the halogenated analogs, the unsubstituted phenyl ring and intermediate logP (3.61) provide a clean physicochemical starting point . The absence of prior biological characterization means this compound can potentially yield a novel selectivity fingerprint not already claimed in existing patent or publication space, offering first-mover advantage for hit identification programs.

Antibacterial SAR Expansion Around the Furan-2-yl Pharmacophore

Class-level evidence demonstrates that pyrazolo[1,5-a]pyrimidines bearing furan-2-yl at C7 achieve MIC values of 2.4–2.5 µM against MRSA, outperforming linezolid (MIC 4.9 µM) . The target compound is one of the few commercially available analogs that combines the validated furan-2-yl C7 pharmacophore with an unsubstituted 3-phenyl ring and a 2-ethyl group. Systematic testing against MRSA and other Gram-positive strains would determine whether the 2-ethyl substitution enhances, maintains, or diminishes the antibacterial activity relative to the published furan-2-yl lead series, directly informing SAR models for this chemotype.

Physicochemical Property Benchmarking for Lead Optimization Programs

With a vendor-reported logP of 3.61, logD of 3.61, logSw of −3.67, and PSA of 28.95 Ų , the target compound occupies a well-defined physicochemical space that balances the permeability requirements of intracellular targets (kinases, antibacterial) with manageable lipophilicity (ΔlogP −0.70 vs. the 4-chlorophenyl analog at 4.31 ). This intermediate profile makes the compound suitable as a reference point for property-based lead optimization, where the impact of adding polar or lipophilic substituents can be quantitatively benchmarked against this baseline.

Halogen-Free Hit Identification for Programs with Metabolic Stability Constraints

For drug discovery programs where halogenated aromatics are disfavored due to CYP-mediated metabolism or reactive metabolite concerns, the target compound provides a structurally complete pyrazolo[1,5-a]pyrimidine scaffold without halogen substituents . Both the 4-fluorophenyl analog (CAS 895361-75-8) and the 4-chlorophenyl analog (CAS 866049-98-1) carry halogen atoms that may complicate metabolic profiling . The target compound's halogen-free composition, combined with its intermediate logP and the established class-level kinase and antibacterial activity , makes it an attractive starting scaffold for programs with explicit halogen-avoidance design criteria.

Quote Request

Request a Quote for 2-Ethyl-7-(furan-2-yl)-3-phenylpyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.